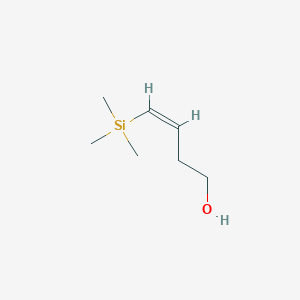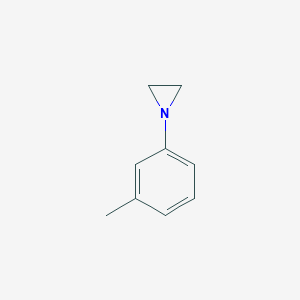
2,9-Dimethyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of methyl groups at the 2 and 9 positions of the purine ring structure modifies its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the direct alkylation of adenine using methylating agents under controlled conditions. For instance, the Mitsunobu reaction under microwave-assisted conditions has been employed to achieve selective alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,9-Dimethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the purine ring.
Applications De Recherche Scientifique
2,9-Dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-9H-purine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
2,6,9-Trisubstituted Purines: These compounds have substitutions at the 2, 6, and 9 positions and are studied for their anticancer properties.
9-Sulfonyl-9H-purines: These derivatives are investigated for their antiviral activities, particularly against hepatitis C virus.
Uniqueness: 2,9-Dimethyl-9H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other purine derivatives may not be as effective.
Propriétés
Formule moléculaire |
C7H8N4 |
|---|---|
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
2,9-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |
Clé InChI |
ANQNPMRPZVJUMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2C(=N1)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)





![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)

![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)





